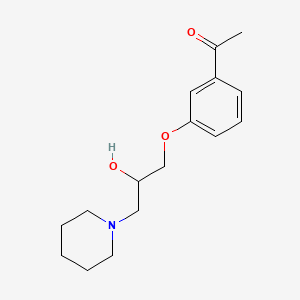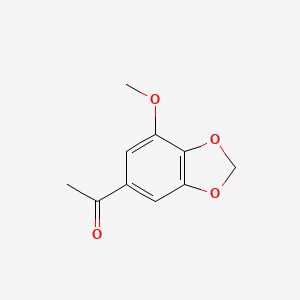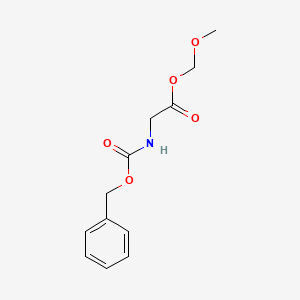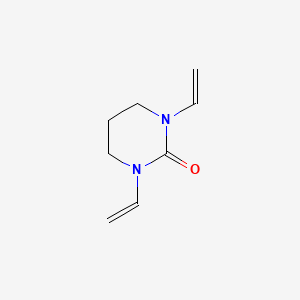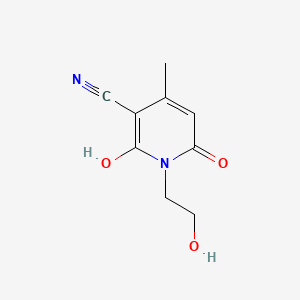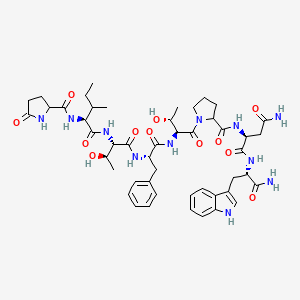
5-fluoro-1-methylpyrimidin-2(1H)-one
Vue d'ensemble
Description
5-fluoro-1-methylpyrimidin-2(1H)-one, also known as FMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMP is a synthetic molecule that has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
5-fluoro-1-methylpyrimidin-2(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its antiviral properties, where it has been shown to inhibit the replication of the herpes simplex virus. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the activity of acetylcholinesterase.
Mécanisme D'action
The mechanism of action of 5-fluoro-1-methylpyrimidin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer research, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which leads to cell cycle arrest and apoptosis. In antiviral research, this compound has been shown to inhibit the replication of the herpes simplex virus by inhibiting the activity of the viral DNA polymerase. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In antiviral research, this compound has been shown to inhibit the replication of the herpes simplex virus, leading to a reduction in viral load. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels, which is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-1-methylpyrimidin-2(1H)-one has several advantages and limitations for laboratory experiments. One advantage of this compound is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied for its biological activities, making it a valuable tool for research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-fluoro-1-methylpyrimidin-2(1H)-one. One area of research could focus on the development of this compound analogs with improved properties, such as increased solubility and potency. Additionally, research could focus on the therapeutic applications of this compound in other diseases, such as viral infections and neurological disorders. Finally, research could focus on the mechanism of action of this compound, which could provide insights into the development of new drugs with similar activities.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. Future research on this compound could focus on the development of this compound analogs with improved properties, the therapeutic applications of this compound in other diseases, and the mechanism of action of this compound.
Propriétés
IUPAC Name |
5-fluoro-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKZDOJZWPLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212715 | |
| Record name | 2(1H)-Pyrimidinone, 5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63331-05-5 | |
| Record name | 2(1H)-Pyrimidinone, 5-fluoro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



